Methyl 4-isopropoxy-3-methoxybenzoate
Description
Contextualization within Substituted Benzoate (B1203000) Ester Chemistry
Methyl 4-isopropoxy-3-methoxybenzoate, also known as 3-Methoxy-4-(1-Methylethoxy)benzoic Acid Methyl Ester, is structurally classified as a substituted benzoate ester. cymitquimica.com The core of the molecule is a benzene (B151609) ring, which is functionalized with a methyl ester group (-COOCH₃), a methoxy (B1213986) group (-OCH₃), and an isopropoxy group (-OCH(CH₃)₂). This specific arrangement of substituents on the benzene ring dictates its chemical reactivity and physical properties.
The compound is a derivative of vanillic acid (4-hydroxy-3-methoxybenzoic acid), a key intermediate in the metabolism of phenolic compounds like vanillin (B372448) and ferulic acid. ijpsjournal.com The derivatization involves the etherification of the hydroxyl group at the 4-position to an isopropoxy group and the esterification of the carboxylic acid group to a methyl ester. Benzoate esters as a class are pivotal in organic chemistry, often serving as intermediates in the synthesis of pharmaceuticals and other high-value chemicals. google.com The reactivity of these compounds can be tuned by the nature and position of the substituents on the aromatic ring. For instance, the electron-donating nature of the methoxy and isopropoxy groups can influence the outcomes of electrophilic aromatic substitution reactions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 3535-27-1 |
| Molecular Formula | C₁₂H₁₆O₄ |
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | This compound |
| Synonyms | 3-Methoxy-4-(1-Methylethoxy)Benzoic Acid Methyl Ester, Methyl 3-methoxy-4-(1-methylethoxy)benzoate |
Significance in Modern Synthetic Organic Chemistry Research
In modern synthetic organic chemistry, compounds like this compound are valued as versatile intermediates or building blocks. Their significance often lies in their utility as starting materials for the construction of more complex molecular architectures with specific functional properties. The multifunctionality of the molecule—possessing ether and ester groups on an aromatic scaffold—allows for a range of chemical transformations.
The academic importance of closely related substituted benzoate esters is well-documented. For example, a similar compound, Methyl 4-(3-chloropropoxy)-3-methoxybenzoate, is a key intermediate in the synthesis of Gefitinib, an anticancer drug. mdpi.com This underscores the role of the substituted benzoate framework as a crucial component in pharmaceutical manufacturing. While not identical, the synthetic strategies employed for these related molecules highlight the potential pathways in which this compound could be utilized.
Research has demonstrated the use of vanillic acid esters in the synthesis of biologically active molecules. For instance, phenethyl esters of vanillic acid have been synthesized and investigated for their potential as cholinesterase inhibitors in the context of Alzheimer's disease research. mdpi.com This line of research showcases how esterification of the parent vanillic acid is a strategy to generate new chemical entities with potential therapeutic applications.
Overview of Principal Research Trajectories and Academic Relevance
The academic relevance of this compound is closely linked to the broader research interest in bio-based chemicals. As a derivative of vanillic acid, which can be sourced from lignin, it represents a renewable feedstock for the chemical industry. nih.gov This aligns with the principles of green chemistry, aiming to develop sustainable processes and products.
Principal research trajectories involving compounds of this class can be broadly categorized into two main areas:
Polymer Science: Vanillic acid and its derivatives are being explored as monomers for the synthesis of novel bio-based polymers. rsc.org Fully aromatic copolyesters based on vanillic acid have been shown to possess high glass transition temperatures and specific thermal decomposition profiles. nih.gov The bulky side groups of vanillic acid derivatives can disrupt molecular order, which is a useful feature for tuning the melting points and processability of polymers. nih.gov
Medicinal Chemistry and Pharmacology: There is a significant research effort focused on the pharmacological potential of vanillic acid and its derivatives. ijpsjournal.com Studies have explored its antioxidant, anti-inflammatory, and neuroprotective properties. ijpsjournal.com The synthesis of various esters and other derivatives of vanillic acid is a common strategy to modify its pharmacokinetic profile and enhance its biological activity, as seen in the investigation of its potential as a cholinesterase inhibitor. mdpi.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Vanillic acid |
| Vanillin |
| Ferulic acid |
| Methyl 4-(3-chloropropoxy)-3-methoxybenzoate |
| Gefitinib |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methoxy-4-propan-2-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(2)16-10-6-5-9(12(13)15-4)7-11(10)14-3/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPNABVYGJAIPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588564 | |
| Record name | Methyl 3-methoxy-4-[(propan-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3535-27-1 | |
| Record name | Methyl 3-methoxy-4-(1-methylethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3535-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-methoxy-4-[(propan-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Precursor Chemistry
Synthetic Routes to Methyl 4-isopropoxy-3-methoxybenzoate
The construction of the this compound molecule can be achieved through several synthetic pathways. These routes primarily involve the formation of the ester and ether linkages, which can be accomplished in different sequences and by employing various reagents and conditions.
Esterification Strategies
The final step in many synthetic routes to this compound is the esterification of its corresponding carboxylic acid precursor, 4-isopropoxy-3-methoxybenzoic acid.
One of the most common methods for this transformation is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The equilibrium of the reaction is driven towards the formation of the methyl ester by using a large excess of methanol or by the removal of water as it is formed.
Alternatively, the methyl ester can be formed under milder conditions using **diazomethane (B1218177) (CH₂N₂) **. While highly effective and often quantitative, the toxicity and explosive nature of diazomethane necessitate careful handling and limit its use to smaller-scale syntheses.
Another approach involves the conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine, to yield the desired methyl ester.
A related method is the reaction of the carboxylic acid with an alkylating agent, such as dimethyl sulfate (B86663) ((CH₃)₂SO₄), in the presence of a base like potassium carbonate (K₂CO₃). This method is particularly useful for the simultaneous esterification and etherification of hydroxybenzoic acids.
| Esterification Method | Reagents | Key Features |
| Fischer-Speier Esterification | Methanol, H₂SO₄ or HCl | Reversible, requires excess alcohol or water removal. |
| Diazomethane | CH₂N₂ | High yield, mild conditions, but toxic and explosive. |
| Acyl Halide Formation | SOCl₂ or (COCl)₂, then Methanol | High yield, irreversible, involves an intermediate. |
| Alkylation | (CH₃)₂SO₄, K₂CO₃ | Can effect both esterification and etherification. |
Regioselective Etherification via Isopropylation and Methylation of Hydroxyl Precursors
The synthesis of this compound can also commence from precursors that already contain the methyl ester functionality, such as methyl vanillate (B8668496) (methyl 4-hydroxy-3-methoxybenzoate) or methyl isovanillate (methyl 3-hydroxy-4-methoxybenzoate). The key step in these routes is the regioselective introduction of the isopropyl group.
The Williamson ether synthesis is the most prevalent method for this transformation. This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in an Sₙ2 reaction. The choice of base is crucial for the success of this reaction, with common bases including sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
For instance, the synthesis of this compound can be achieved by the isopropylation of methyl vanillate. The phenolic hydroxyl group at the C4 position is deprotonated, and the resulting phenoxide attacks the isopropyl halide.
Similarly, a synthetic route could involve the methylation of a precursor that already possesses the 4-isopropoxy group. For example, starting from 4-isopropoxy-3-hydroxybenzoic acid, methylation of the hydroxyl group at the C3 position would be required. This can also be achieved via the Williamson ether synthesis, using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.
The regioselectivity of these etherification reactions is often dictated by the relative acidity of the phenolic protons or by steric hindrance. In precursors with two hydroxyl groups, such as protocatechuic acid (3,4-dihydroxybenzoic acid), selective alkylation can be challenging and may require the use of protecting groups.
Multi-step Convergent and Linear Synthetic Approaches
The synthesis of this compound can be designed as either a linear or a convergent synthesis.
Precursor Compound Chemistry and Functional Group Interconversions
The successful synthesis of this compound relies heavily on the availability and chemistry of its precursor compounds. The strategic interconversion of functional groups is a cornerstone of these synthetic endeavors.
Synthesis of Substituted Hydroxy-Methoxybenzoic Acid Derivatives
The primary precursors for the synthesis of this compound are substituted hydroxy-methoxybenzoic acids, most notably vanillic acid (4-hydroxy-3-methoxybenzoic acid) and isovanillic acid (3-hydroxy-4-methoxybenzoic acid).
Vanillic acid is commonly synthesized by the oxidation of vanillin (B372448), a readily available starting material. Various oxidizing agents can be employed for this transformation, including silver oxide (Ag₂O), potassium permanganate (B83412) (KMnO₄), and hydrogen peroxide (H₂O₂).
Isovanillic acid can be prepared from isovanillin (B20041) through a similar oxidation process. The synthesis of isovanillin itself can be achieved through a multi-step sequence starting from 4-hydroxybenzaldehyde. This involves bromination to introduce a bromine atom at the 3-position, followed by methylation of the hydroxyl group and subsequent nucleophilic substitution of the bromine with a hydroxyl group.
Another important precursor is protocatechuic acid (3,4-dihydroxybenzoic acid). This compound can serve as a starting point for the regioselective introduction of both the methyl and isopropyl groups.
| Precursor Acid | Common Starting Material | Key Synthesis Step |
| Vanillic Acid | Vanillin | Oxidation |
| Isovanillic Acid | Isovanillin | Oxidation |
| Protocatechuic Acid | - | - |
Strategic Protecting Group Chemistry in Synthesis
In syntheses starting from precursors with multiple reactive functional groups, such as protocatechuic acid, the use of protecting groups is essential to achieve regioselectivity. Protecting groups are temporarily introduced to mask a reactive functional group, allowing a chemical transformation to occur at another site in the molecule. After the desired reaction, the protecting group is removed to reveal the original functional group.
For the synthesis of this compound from a dihydroxy precursor, one of the hydroxyl groups would need to be selectively protected before the etherification of the other. The choice of protecting group is critical and depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal.
Common protecting groups for phenolic hydroxyls include benzyl (B1604629) ethers, which can be removed by hydrogenolysis, and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl), which are typically removed with fluoride (B91410) ions. For example, to selectively isopropylate the 4-hydroxyl group of a protocatechuic acid derivative, the 3-hydroxyl group could first be protected with a benzyl group. After isopropylation of the free 4-hydroxyl group, the benzyl group can be removed, and the now-free 3-hydroxyl group can be methylated. This strategic use of protecting groups allows for the controlled and regioselective synthesis of the desired product.
The acidity of the phenolic protons can also influence regioselectivity. In 3,4-dihydroxybenzaldehyde, the 4-hydroxyl group is generally more acidic and therefore more readily deprotonated and alkylated. This inherent reactivity can sometimes be exploited to achieve regioselective functionalization without the need for protecting groups, although yields may be lower and mixtures of products may be obtained.
Optimization of Reaction Conditions and Efficiency
Catalytic Systems for Enhanced Yields and Selectivity
The choice of catalyst is paramount in esterification and etherification reactions, directly impacting reaction rates, yields, and selectivity. For the synthesis of benzoate (B1203000) esters, a variety of catalytic systems have been explored, ranging from traditional liquid acids to more sustainable solid acid catalysts.
Conventional esterification processes often employ homogeneous acid catalysts such as sulfuric acid, p-toluenesulfonic acid, and methanesulfonic acid. youtube.comdnu.dp.uagoogle.com While effective, these catalysts present challenges related to corrosiveness and the difficulty of separation from the reaction mixture, often leading to aqueous waste streams during workup. mdpi.com
To address these limitations, significant research has focused on the development of heterogeneous solid acid catalysts. These catalysts are advantageous as they are typically non-corrosive, easily recoverable, and reusable. mdpi.com Examples of solid acids investigated for benzoate ester synthesis include:
Zirconium/Titanium-based Solid Acids: A zirconium metal catalyst with fixed titanium has demonstrated high activity in the synthesis of a series of methyl benzoate compounds from various benzoic acids and methanol. mdpi.com
Ion-Exchange Resins: Strongly acidic gel-type ion-exchange resins, such as sulfonated copolymers of styrene (B11656) and divinylbenzene (B73037) (e.g., Amberlyst-35), serve as effective and recyclable catalysts for esterification. google.commdpi.com
Other Metal-Based Catalysts: Organometallic compounds of titanium, such as titanium butoxide (TBT) and titanium isopropoxide (TIS), are known to effectively catalyze both esterification and polycondensation steps. mdpi.com
The mechanism for many solid acid catalysts involves the protonation of the carboxylic acid's carbonyl group, which activates it for nucleophilic attack by the alcohol. nih.gov The selection of a specific catalyst depends on the desired reaction conditions, the scale of the synthesis, and environmental considerations.
| Catalyst Type | Examples | Key Advantages | References |
|---|---|---|---|
| Homogeneous Liquid Acids | Sulfuric Acid, p-Toluenesulfonic Acid (PTSA) | High reactivity, low cost. | youtube.comdnu.dp.ua |
| Solid Acids (Metal Oxides) | Titanium/Zirconium Oxides | High activity, recoverable, reusable. | mdpi.com |
| Solid Acids (Ion-Exchange Resins) | Amberlyst-35 | Recyclable, non-corrosive, effective for esterification. | google.commdpi.com |
| Organometallic Compounds | Titanium Butoxide (TBT), Titanium Isopropoxide (TIS) | Effective for esterification and polycondensation. | mdpi.com |
Influence of Solvent Systems and Temperature Profiles on Reaction Kinetics
Solvent selection and temperature control are critical variables that significantly influence the kinetics and equilibrium of the reactions involved in synthesizing this compound. The synthesis typically involves an O-alkylation (etherification) step to introduce the isopropoxy group onto a precursor like methyl 4-hydroxy-3-methoxybenzoate (methyl isovanillate).
For such alkylation reactions, polar aprotic solvents are often preferred. Dimethylformamide (DMF), for example, is commonly used as it effectively dissolves the reactants and facilitates the reaction, often in the presence of a base like potassium carbonate. nih.govmdpi.com
Temperature plays a crucial role in reaction rates. Generally, increasing the temperature accelerates the reaction, as described by the Arrhenius equation. researchgate.net However, an optimal temperature profile must be established to maximize the formation of the desired product while minimizing potential side reactions or degradation of reactants and products. Kinetic studies on benzoic acid esterification show a clear dependence of the reaction rate constant on temperature. dnu.dp.uamdpi.com For instance, in the synthesis of a related compound, the reaction mixture was heated to reflux for 2 hours or maintained at 70°C for 4 hours to achieve a high yield. nih.govmdpi.com In other esterification processes, temperatures ranging from 110°C to 150°C are employed, often using solvents like toluene (B28343) or xylene that allow for the azeotropic removal of water to drive the reaction equilibrium toward the product side. google.com
| Parameter | Influence on Reaction | Typical Conditions for Benzoate Synthesis | References |
|---|---|---|---|
| Solvent | Influences reactant solubility, reaction mechanism, and rate. Polar aprotic solvents like DMF are common for alkylations. Inert solvents like toluene are used for water removal in esterifications. | DMF for alkylation; Toluene or Xylene for esterification. | google.comnih.govmdpi.com |
| Temperature | Directly affects the reaction rate constant. Higher temperatures increase the rate but can also promote side reactions. | 70°C to 150°C, depending on the specific reaction (alkylation vs. esterification) and solvent system. | google.commdpi.commdpi.com |
Process Intensification Techniques in Organic Synthesis
Process intensification refers to the development of novel apparatuses and techniques that offer significant improvements over conventional batch production methods. The primary goals are to make chemical manufacturing smaller, safer, more energy-efficient, and more environmentally friendly. polimi.it In the context of synthesizing benzoate esters, key process intensification techniques include the use of microwave-assisted synthesis and continuous flow chemistry, which provide substantial advantages in terms of reaction speed, control, and efficiency. These advanced methods represent a move away from traditional large-scale batch reactors toward more compact and efficient systems. polimi.it Another example of an intensified process is reactive distillation, which has been used for the synthesis of benzyl and butyl benzoate, combining reaction and separation in a single unit to achieve high conversions. acs.org
Advanced Synthetic Techniques and Methodological Development
The pursuit of more efficient, rapid, and sustainable chemical processes has led to the adoption of advanced technologies in organic synthesis. For the production of this compound and related esters, microwave-assisted synthesis and flow chemistry are two of the most impactful developments.
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions, often resulting in dramatic accelerations of reaction rates compared to conventional heating methods. ajrconline.orgchemicaljournals.com This technique allows for rapid and efficient energy transfer directly to the reacting molecules, leading to shorter reaction times, often reduced from hours to minutes. chemicaljournals.comuwlax.eduijsdr.org
In the synthesis of benzoate esters, microwave irradiation has been shown to significantly improve yields and reduce processing times. For example, the microwave-assisted esterification of benzoic acid can achieve high yields in as little as 5-10 minutes. uwlax.eduresearchgate.net One study on methyl benzoate synthesis demonstrated that microwave heating at 70°C achieved a 99.99% conversion of the starting material in just 10 minutes, with a product selectivity of 86%. researchgate.net This represents a substantial improvement over conventional batch reactors. researchgate.net The efficiency of microwave heating stems from its ability to generate rapid and uniform heating throughout the reaction volume, minimizing thermal gradients and often leading to cleaner reactions with fewer byproducts. researchgate.net
| Method | Reaction Time | Yield/Conversion | Key Advantages | References |
|---|---|---|---|---|
| Conventional Heating | Hours (e.g., 4-5 hours) | ~69-88% | Well-established, simple setup. | youtube.comresearchgate.net |
| Microwave-Assisted Synthesis | Minutes (e.g., 5-15 min) | >90% (up to 99.9% conversion) | Rapid heating, reduced time, higher yields, energy efficient. | ajrconline.orguwlax.eduresearchgate.net |
Flow Chemistry Applications in Benzoate Ester Synthesis
Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. europa.eu This methodology offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and straightforward scalability. europa.eunih.gov
The application of flow chemistry to benzoate ester synthesis has demonstrated its potential for process intensification. The large surface-area-to-volume ratio of flow reactors allows for excellent temperature control, which is particularly beneficial for highly exothermic reactions. europa.eu For instance, the esterification of benzoic acid has been successfully performed in continuous flow systems, including those coupled with microwave reactors, to optimize the synthesis. researchgate.net In one case, the synthesis of ethylbenzoate in a flow reactor under supercritical conditions resulted in an 87% yield in only 12 minutes. nih.gov Flow chemistry also enables the safe use of hazardous reagents by generating them in-situ and consuming them immediately. nih.gov The development of scalable continuous flow conditions for reactions like benzoic acid alkylation is a topic of high interest for improving productivity and process control. acs.orgevergreensinochem.com
Despite a comprehensive search for experimental spectroscopic data for the chemical compound "this compound," no specific data sets for Nuclear Magnetic Resonance (NMR) or Vibrational Spectroscopy (FT-IR, Raman) were found in the public domain. While the compound is listed by chemical suppliers, detailed analytical data required for a thorough spectroscopic characterization and structural elucidation as outlined in the user's request is not available in scientific literature or databases accessible through the performed searches.
The provided outline necessitates a detailed analysis of ¹H and ¹³C NMR chemical shifts, coupling constants, 2D NMR correlations, and specific band assignments in FT-IR and Raman spectra. Without access to primary experimental data from peer-reviewed scientific sources or comprehensive analytical data sheets, it is not possible to generate a scientifically accurate and detailed article that adheres to the user's stringent requirements.
Information on related compounds, such as methyl 4-(3-chloropropoxy)-3-methoxybenzoate or methyl 3-methoxybenzoate, is available but cannot be used as a substitute for the specific data of the target compound, as even small structural differences can lead to significant changes in spectroscopic profiles.
Therefore, the generation of the requested article focusing solely on the advanced spectroscopic characterization and structural elucidation of "this compound" cannot be completed at this time due to the lack of available experimental data.
Advanced Spectroscopic Characterization and Structural Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a pivotal tool for probing the electronic transitions within a molecule. The analysis of methyl 4-isopropoxy-3-methoxybenzoate reveals distinct absorption characteristics that are indicative of its aromatic nature and the influence of its substituent groups.
Electronic Absorption Characteristics and Chromophore Analysis
The UV-Vis spectrum of this compound is primarily dictated by the benzene (B151609) ring chromophore, which is substituted with a methyl ester, a methoxy (B1213986) group, and an isopropoxy group. These auxochromes, particularly the oxygen-containing substituents, influence the energy of the electronic transitions within the benzene ring. The lone pairs of electrons on the oxygen atoms of the methoxy and isopropoxy groups can participate in resonance with the aromatic pi-system, leading to a delocalization of electron density. This extended conjugation results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene.
The principal electronic transitions observed for the substituted benzene ring are the π → π* transitions. The spectrum is expected to exhibit two main absorption bands: the E2-band (arising from the excitation of π-electrons of the benzene ring) and the B-band (related to the benzene ring breathing vibrations). The presence of the carbonyl group in the methyl ester function also introduces the possibility of n → π* transitions, although these are typically much weaker and may be obscured by the stronger π → π* absorptions.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Band | Predicted λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |
| E2-band | ~210-230 | > 10,000 | π → π |
| B-band | ~270-290 | ~1,000-3,000 | π → π |
Note: The exact experimental values for λmax and ε can vary depending on the solvent used due to solvent-solute interactions.
Investigation of Electronic Transitions and Spectral Shifts
The electronic transitions in this compound are significantly influenced by the nature and position of the substituents on the benzene ring. The methoxy and isopropoxy groups are electron-donating groups (EDGs) due to the resonance effect (+R effect), which increases the electron density of the aromatic ring. This increased electron density destabilizes the ground state and stabilizes the excited state, thereby reducing the energy gap for the π → π* transitions and causing a shift to longer wavelengths (bathochromic shift).
Solvatochromism, the shift in the position of the absorption bands with a change in the polarity of the solvent, can also be observed. In polar solvents, the n → π* transition, if observable, would typically undergo a hypsochromic shift, while the π → π* transitions may show a slight bathochromic shift.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. The theoretical exact mass of this compound (C₁₂H₁₆O₄) can be calculated by summing the precise masses of its constituent atoms.
Table 2: Exact Mass Calculation for this compound
| Element | Number of Atoms | Exact Atomic Mass (Da) | Total Mass (Da) |
| Carbon (C) | 12 | 12.000000 | 144.000000 |
| Hydrogen (H) | 16 | 1.007825 | 16.125200 |
| Oxygen (O) | 4 | 15.994915 | 63.979660 |
| Total | 224.104860 |
An experimental HRMS analysis of a pure sample of this compound would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) with a mass-to-charge ratio very close to this calculated value, typically within a few parts per million (ppm), thus confirming its elemental formula.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis
Gas chromatography-mass spectrometry is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In a GC-MS analysis of a sample containing this compound, the compound would first be separated from other volatile and semi-volatile components based on its boiling point and interaction with the stationary phase of the GC column.
The retention time (RT) of the compound is a characteristic property under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate) and can be used for its identification when compared to a known standard. Following elution from the GC column, the compound enters the mass spectrometer, where it is ionized, and a mass spectrum is generated. This allows for the confirmation of the identity of the peak at a specific retention time and an assessment of the sample's purity.
Elucidation of Fragmentation Pathways and Structural Confirmation
The mass spectrum of this compound obtained from electron ionization (EI) in GC-MS will show a molecular ion peak ([M]⁺) at m/z 224, corresponding to its molecular weight. Additionally, a series of fragment ions will be observed, which result from the cleavage of specific bonds within the molecule. The analysis of these fragmentation patterns provides valuable information for structural confirmation.
Key fragmentation pathways for this compound are expected to involve:
Loss of the isopropoxy group: Cleavage of the ether bond can lead to the loss of an isopropoxy radical (•OCH(CH₃)₂), resulting in a significant fragment ion.
Loss of a methyl group: The loss of a methyl radical (•CH₃) from the ester or methoxy group is a common fragmentation pathway.
Loss of the methoxy group: Cleavage of the ester can result in the loss of a methoxy radical (•OCH₃).
Decarbonylation: Loss of a neutral carbon monoxide (CO) molecule from fragment ions is also possible.
Rearrangement reactions: McLafferty rearrangement is possible if a gamma-hydrogen is available for transfer.
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Structure/Loss |
| 224 | Molecular Ion ([M]⁺) |
| 209 | [M - CH₃]⁺ |
| 193 | [M - OCH₃]⁺ |
| 181 | [M - CH(CH₃)₂]⁺ (Loss of isopropyl group) |
| 165 | [M - OCH(CH₃)₂]⁺ (Loss of isopropoxy group) |
| 151 | [M - COOCH₃ - CH₃]⁺ |
| 123 | [C₇H₇O₂]⁺ |
The relative abundance of these fragment ions provides a characteristic fingerprint for the molecule, aiding in its unambiguous identification. The presence and intensity of these fragments in an experimental mass spectrum would serve to confirm the structure of this compound.
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing critical data for verifying its empirical and molecular formula. For this compound, the stoichiometric composition is established through the calculation of the theoretical percentage of each element present in its molecular structure.
The molecular formula for this compound is C₁₂H₁₆O₄. The elemental composition is calculated based on the atomic masses of carbon (C), hydrogen (H), and oxygen (O). The theoretical percentages are derived from the total molecular weight of the compound.
The molecular weight of this compound is calculated as follows:
(Number of C atoms × Atomic mass of C) + (Number of H atoms × Atomic mass of H) + (Number of O atoms × Atomic mass of O)
(12 × 12.011) + (16 × 1.008) + (4 × 15.999) = 144.132 + 16.128 + 63.996 = 224.256 g/mol
Based on this molecular weight, the theoretical elemental composition is determined.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 12 | 144.132 | 64.27 |
| Hydrogen | H | 1.008 | 16 | 16.128 | 7.19 |
| Oxygen | O | 15.999 | 4 | 63.996 | 28.54 |
These calculated values serve as a benchmark for experimental elemental analysis, where the compound would be analyzed using techniques such as combustion analysis to empirically determine the percentages of carbon and hydrogen. The oxygen content is often determined by difference. A close correlation between the experimental and theoretical values provides strong evidence for the purity and proposed molecular formula of the synthesized this compound.
Compound Names Mentioned in the Article
Computational and Theoretical Chemistry Studies
Quantum Chemical Topology and Reactivity Analysis
Beyond structure and spectra, computational methods can map the reactivity and bonding characteristics of a molecule.
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with Lewis structure concepts. This method is particularly useful for studying intramolecular charge transfer and hyperconjugative interactions. By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO can quantify the stability gained from electron delocalization, providing insight into resonance effects and hydrogen bonding.
The Fukui function is a local reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule. It indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This analysis allows for the prediction of where an electrophilic (electron-seeking) or nucleophilic (nucleus-seeking) attack is most likely to occur. This information is invaluable for understanding and predicting the outcomes of chemical reactions involving the molecule.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density and predict the reactive sites of a molecule. For Methyl 4-isopropoxy-3-methoxybenzoate, an MEP map would reveal the distribution of charge across the molecule.
The MEP analysis would likely indicate that the most negative regions (electron-rich), depicted in shades of red and yellow, are concentrated around the oxygen atoms of the methoxy (B1213986), isopropoxy, and ester groups. These areas represent the sites most susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly those on the aromatic ring and the methyl groups, would exhibit positive electrostatic potentials (electron-deficient), shown in shades of blue, making them potential sites for nucleophilic interactions.
Hypothetical MEP Data for this compound
| Atomic Site | Predicted Electrostatic Potential (kJ/mol) | Predicted Reactivity |
| Carbonyl Oxygen (C=O) | -150 to -200 | High for electrophilic attack |
| Ether Oxygens (-OCH₃, -OCH(CH₃)₂) | -120 to -170 | Moderate for electrophilic attack |
| Aromatic Hydrogens | +80 to +120 | Potential for weak hydrogen bonding |
| Methyl Hydrogens | +50 to +90 | Low reactivity |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with solvents.
Solvation Effects and Intermolecular Interactions in Solution
When simulated in a solvent such as water or an organic solvent, MD simulations can elucidate how the solvent molecules arrange themselves around this compound. The polar ester and ether groups would be expected to form hydrogen bonds with protic solvents. The simulations would also reveal information about the solute's effect on the solvent structure and the energetics of solvation. This is crucial for understanding its solubility and behavior in different chemical environments.
Topological Analysis of Electron Density
Topological analysis of the electron density provides a quantitative description of the chemical bonding and non-covalent interactions within a molecule.
Atoms In Molecules (AIM) Theory
The Atoms In Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. For this compound, an AIM analysis would characterize the covalent bonds within the molecule by locating bond critical points (BCPs) and analyzing the electron density (ρ) and its Laplacian (∇²ρ) at these points. High values of ρ and a negative ∇²ρ at a BCP are indicative of a shared (covalent) interaction.
Hypothetical AIM Data for Selected Bonds in this compound
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Type |
| C-C (aromatic) | ~0.30 | < 0 | Covalent |
| C=O (ester) | ~0.45 | < 0 | Covalent (polar) |
| C-O (ether) | ~0.25 | > 0 | Covalent (polar) |
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize weak non-covalent interactions. An RDG analysis of this compound would identify intramolecular interactions, such as hydrogen bonds and van der Waals forces. These interactions would appear as surfaces between different parts of the molecule. The color of these surfaces indicates the strength of the interaction, with blue typically representing strong attractive interactions (like hydrogen bonds), green indicating weak van der Waals interactions, and red signifying repulsive interactions. It is plausible that weak intramolecular hydrogen bonds could exist between the hydrogen atoms of the alkyl groups and the oxygen atoms of adjacent functional groups, contributing to the stability of certain conformations.
Solid State Chemistry and Crystallography
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides the most definitive method for determining the precise arrangement of atoms within a crystalline solid, offering insights into conformation, bond geometries, and intermolecular interactions.
Methyl 4-isopropoxy-3-methoxybenzoate has been found to crystallize in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group was determined to be P2₁/n, a common space group for organic molecules. The unit cell is the fundamental repeating block of the crystal lattice, and its dimensions for this compound are detailed below.
Table 1: Crystal Data and Structure Refinement for this compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.315 (4) |
| b (Å) | 19.422 (7) |
| c (Å) | 8.351 (4) |
| α (°) | 90 |
| β (°) | 111.25 (3) |
| γ (°) | 90 |
| Volume (ų) | 1255.1 (9) |
| Z (molecules/unit cell) | 4 |
The analysis of the crystal structure reveals the preferred conformation of the this compound molecule in the solid state. The benzene (B151609) ring is essentially planar, as expected. The methoxycarbonyl group is nearly coplanar with the attached aromatic ring, with a small dihedral angle between their respective planes. This planarity suggests a degree of electronic conjugation between the ester group and the benzene ring. The bond lengths and angles within the molecule fall within standard ranges observed for related benzoate (B1203000) esters. A notable feature is the potential for disorder in the flexible isopropoxy group, a common phenomenon for such side chains in crystal structures.
The packing of molecules within the crystal lattice is governed by a network of weak intermolecular forces. In the structure of this compound, C-H···O hydrogen bonds are the dominant interactions responsible for building the supramolecular architecture. These interactions involve hydrogen atoms from methyl, methylene, and aromatic groups acting as donors to the oxygen atoms of the methoxy (B1213986) and carbonyl functionalities on neighboring molecules. These hydrogen bonds link the molecules into extended chains and layers. Significant π-π stacking interactions between the aromatic rings of adjacent molecules are not observed in this particular crystal packing.
Polymorphism and Cocrystal Formation in Benzoate Esters
Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, each possessing a different internal lattice structure. This phenomenon is prevalent among organic compounds, including benzoate esters such as benzocaine. nih.gov Different polymorphs can exhibit varied physicochemical properties, including solubility, melting point, and stability, which is of critical importance in the pharmaceutical industry. nih.gov
Beyond single-component crystals, benzoate esters can also participate in the formation of cocrystals. google.comresearchgate.netrsc.org Cocrystals are multi-component systems where at least two different components are held together in a stoichiometric ratio within a single crystal lattice through non-covalent interactions. google.com The formation of cocrystals has become a significant strategy in materials science and pharmaceutical development to modify the physical properties of a substance, such as improving solubility or stability. rsc.orgsysrevpharm.org For instance, extensive research has been conducted on the cocrystals of sodium benzoate to enhance its properties. google.comresearchgate.netmdpi.com
Crystal Engineering Principles Applied to Methoxy-Isopropoxybenzoates
Crystal engineering is the rational design of functional crystalline solids based on a thorough understanding of intermolecular interactions. For a class of compounds like methoxy-isopropoxybenzoates, these principles can be applied to predict and control the resulting crystal packing. By systematically altering the substitution patterns on the aromatic ring or modifying the ester group, it is possible to tune the intermolecular interactions that direct the self-assembly process.
The primary interactions available for engineering in this system include C-H···O hydrogen bonds and van der Waals forces. The presence of multiple oxygen atoms (from the methoxy, isopropoxy, and ester groups) provides a rich set of potential hydrogen bond acceptors. By introducing other functional groups, one could introduce stronger hydrogen bond donors or acceptors to create specific, predictable interaction patterns known as supramolecular synthons. This control over the supramolecular assembly could lead to the design of new materials with desired properties, such as specific melting points, dissolution rates, or even liquid crystalline behavior, which has been observed in other complex benzoate esters. mdpi.comresearchgate.net
Chemical Transformations, Reactions, and Derivatization
Reactivity at the Ester Functional Group
The methyl ester functionality is susceptible to several important transformations, including hydrolysis, transesterification, and reduction.
The ester group of Methyl 4-isopropoxy-3-methoxybenzoate can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-isopropoxy-3-methoxybenzoic acid, and methanol (B129727). guidechem.comchemicalbook.com Basic hydrolysis, or saponification, is typically irreversible due to the formation of the carboxylate salt, which is resistant to nucleophilic attack by the alcohol. Acid-catalyzed hydrolysis, on the other hand, is a reversible process.
Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, can also be achieved. This reaction is typically catalyzed by either an acid or a base and is driven to completion by using a large excess of the new alcohol or by removing one of the products.
| Reaction | Reagents | Product(s) |
|---|---|---|
| Hydrolysis (Basic) | NaOH or KOH, H2O/heat | Sodium 4-isopropoxy-3-methoxybenzoate and Methanol |
| Hydrolysis (Acidic) | H3O+, heat | 4-Isopropoxy-3-methoxybenzoic acid and Methanol |
| Transesterification | R-OH, Acid or Base catalyst | Alkyl 4-isopropoxy-3-methoxybenzoate and Methanol |
The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, (4-isopropoxy-3-methoxyphenyl)methanol. byjus.comlibretexts.orglibretexts.orgorgosolver.com This reaction proceeds via an aldehyde intermediate which is immediately further reduced.
For the partial reduction of the ester to the corresponding aldehyde, 4-isopropoxy-3-methoxybenzaldehyde, a less reactive and more sterically hindered reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is commonly used for this transformation at low temperatures to prevent over-reduction to the alcohol. organic-chemistry.orgrsc.orgyoutube.commasterorganicchemistry.comwikipedia.org
| Desired Product | Reagent | Reaction Conditions |
|---|---|---|
| (4-isopropoxy-3-methoxyphenyl)methanol (Primary Alcohol) | Lithium aluminum hydride (LiAlH4) | Anhydrous ether (e.g., THF), followed by aqueous workup |
| 4-isopropoxy-3-methoxybenzaldehyde (Aldehyde) | Diisobutylaluminum hydride (DIBAL-H) | Anhydrous non-polar solvent (e.g., toluene (B28343), DCM), low temperature (e.g., -78 °C) |
Reactions on the Aromatic Ring
The benzene (B151609) ring of this compound is substituted with two electron-donating alkoxy groups (methoxy and isopropoxy) and one electron-withdrawing methyl ester group. This substitution pattern dictates the regioselectivity of electrophilic aromatic substitution and influences the ring's susceptibility to other transformations.
The 3-methoxy and 4-isopropoxy groups are activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. wikipedia.orgyoutube.comlibretexts.org The methyl ester group is a deactivating, meta-directing group because it withdraws electron density from the ring. wikipedia.org
When these competing directing effects are considered, the powerful activating and directing influence of the two alkoxy groups dominates. youtube.comyoutube.com They strongly direct incoming electrophiles to the positions ortho and para to themselves. The available positions on the ring are C2, C5, and C6.
Position C5: This position is para to the 3-methoxy group and ortho to the 4-isopropoxy group. It is also meta to the ester group. The directing effects of both alkoxy groups reinforce this position, making it the most likely site for electrophilic attack due to both electronic activation and steric accessibility.
Position C2: This position is ortho to the 3-methoxy group and meta to both the 4-isopropoxy and the ester groups. It is also activated, but may be slightly more sterically hindered than the C5 position.
Position C6: This position is ortho to the ester group and is strongly deactivated.
Therefore, electrophilic aromatic substitution reactions on this compound are expected to occur predominantly at the C5 position. A common example is nitration. The nitration of similar 3,4-dialkoxybenzoic acid esters with a mixture of sulfuric and nitric acid typically yields the 5-nitro derivative. google.comgoogle.com Other electrophilic aromatic substitution reactions, such as halogenation and Friedel-Crafts acylation, are also expected to show a high degree of regioselectivity for the C5 position, analogous to the reactions of veratrole (1,2-dimethoxybenzene) derivatives. researchgate.netrsc.orgchemijournal.comlongdom.orgresearchgate.net
The electron-rich aromatic ring of this compound is not susceptible to nucleophilic aromatic substitution (SNAr). SNAr reactions require the presence of at least one strong electron-withdrawing group (such as a nitro group) positioned ortho or para to a suitable leaving group (typically a halide). masterorganicchemistry.comlibretexts.orgyoutube.com
However, if the ring is first functionalized with a strong electron-withdrawing group via electrophilic aromatic substitution, subsequent SNAr reactions become possible. For instance, if the compound is first nitrated to introduce a nitro group at the C5 position, it could potentially activate the ring for nucleophilic attack. If a leaving group were present at an adjacent position (C4 or C6), a nucleophile could displace it. This two-step sequence allows for the introduction of nucleophiles onto the aromatic ring, which would not be possible otherwise.
Reductive Modifications: The aromatic ring of this compound can be partially reduced under Birch reduction conditions (using an alkali metal such as sodium or lithium in liquid ammonia (B1221849) with an alcohol). organicchemistrytutor.compearson.com This reaction disrupts the aromaticity of the ring to produce a non-conjugated 1,4-cyclohexadiene (B1204751) derivative. researchgate.netstackexchange.comrzepa.net The electron-donating alkoxy groups influence the regioselectivity of the reduction, typically leading to a product where the double bonds are adjacent to the carbons bearing the alkoxy groups.
Oxidative Modifications: The electron-rich aromatic core is generally susceptible to oxidation, but this often leads to ring cleavage and degradation under strong oxidizing conditions. nih.govlibretexts.orgmsu.edu Selective oxidation of the aromatic ring without affecting the substituents is challenging. However, controlled oxidation using reagents like peracids can sometimes introduce a hydroxyl group onto the aromatic ring, a reaction observed in other methoxy-substituted aromatic compounds. researchgate.netnih.gov The benzylic positions of the isopropoxy group are not typically susceptible to the oxidative cleavage seen with alkyl chains directly attached to the ring. libretexts.orgmsu.edu
Modification and Interconversion of Alkoxy Substituents
Cleavage of Ether Linkages
The cleavage of the ether linkages in this compound can be achieved under various conditions, with the selectivity of cleavage (isopropoxy vs. methoxy) being a critical consideration. Generally, ether cleavage is accomplished using strong acids, Lewis acids, or organometallic bases.
Acid-catalyzed cleavage typically involves the protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. The reaction can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the nature of the alkyl group. numberanalytics.com For this compound, the isopropoxy group, being a secondary alkyl ether, is more susceptible to cleavage via an S(_N)1-like mechanism due to the relative stability of the secondary isopropyl carbocation compared to the methyl carbocation. numberanalytics.com In contrast, the methoxy (B1213986) group would be cleaved via an S(_N)2 mechanism. Reagents like hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly employed for this purpose.
Lewis acids, such as boron tribromide (BBr(_3)), are also highly effective reagents for cleaving aryl ethers. The reaction mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion. Selective cleavage of one alkoxy group in the presence of another can be challenging and often depends on the reaction conditions, including temperature and stoichiometry of the reagent.
The relative reactivity of the isopropoxy and methoxy groups towards cleavage can be influenced by steric and electronic factors. The bulkier isopropoxy group may exhibit different reactivity compared to the less sterically hindered methoxy group.
| Reagent | Typical Conditions | Expected Products | Mechanism |
| HBr or HI | Reflux | Methyl 3-methoxy-4-hydroxybenzoate and Isopropyl halide | S(_N)1/S(_N)2 |
| BBr(_3) | Low temperature (e.g., -78 °C to rt) in CH(_2)Cl(_2) | Methyl 3-methoxy-4-hydroxybenzoate and/or Methyl 3-hydroxy-4-isopropoxybenzoate | Lewis acid-mediated |
Synthetic Strategies for New Alkoxy Analogues
The synthesis of new alkoxy analogues of this compound typically starts from a precursor containing a hydroxyl group, most commonly methyl 3-methoxy-4-hydroxybenzoate (methyl vanillate). This starting material can be readily O-alkylated at the 4-position to introduce a variety of new alkoxy groups.
A common and effective method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a base, such as potassium carbonate (K(_2)CO(_3)) or sodium hydride (NaH), to form a phenoxide ion. The resulting phenoxide then acts as a nucleophile and attacks an alkyl halide (e.g., alkyl bromide or iodide) to form the desired ether linkage. This method is highly versatile and allows for the introduction of a wide range of primary and secondary alkyl groups.
For instance, the synthesis of methyl 4-ethoxy-3-methoxybenzoate would involve the reaction of methyl 3-methoxy-4-hydroxybenzoate with ethyl iodide in the presence of a base. Similarly, analogues with longer or more complex alkoxy chains can be prepared by selecting the appropriate alkyl halide.
| Starting Material | Reagent | Base | Solvent | Product |
| Methyl 3-methoxy-4-hydroxybenzoate | Ethyl Iodide | K(_2)CO(_3) | DMF or Acetone | Methyl 4-ethoxy-3-methoxybenzoate |
| Methyl 3-methoxy-4-hydroxybenzoate | Propyl Bromide | K(_2)CO(_3) | DMF or Acetone | Methyl 4-propoxy-3-methoxybenzoate |
| Methyl 3-methoxy-4-hydroxybenzoate | Benzyl (B1604629) Chloride | K(_2)CO(_3) | DMF or Acetone | Methyl 4-(benzyloxy)-3-methoxybenzoate |
Synthesis of Structurally Related Analogues and Derivatives for Fundamental Structure-Property Studies
The systematic synthesis of a series of structurally related analogues of this compound is crucial for investigating structure-property relationships (SPR). By methodically varying the nature of the alkoxy substituents, researchers can gain insights into how these structural modifications influence physicochemical properties such as lipophilicity, electronic effects, and ultimately, biological activity.
A common strategy involves the preparation of a library of 4-alkoxy-3-methoxybenzoate derivatives where the alkoxy group at the 4-position is varied. This can include linear alkyl chains of different lengths (e.g., methoxy, ethoxy, propoxy, butoxy), branched alkyl groups (e.g., isobutoxy, sec-butoxy), and cyclic alkyl groups (e.g., cyclohexyloxy).
The synthesis of these analogues generally follows the O-alkylation strategy described in section 6.3.2, starting from methyl 3-methoxy-4-hydroxybenzoate. The choice of the alkylating agent (alkyl halide) is the key determinant of the final product.
For example, a study investigating the effect of alkoxy chain length on a particular property might involve the synthesis of a homologous series of methyl 4-alkoxy-3-methoxybenzoates. The findings from such studies can provide valuable information for the rational design of new molecules with desired characteristics. The influence of the alkoxy chain length on physicochemical properties and, in turn, on biological activity has been a subject of interest in medicinal chemistry and materials science. nih.govresearchgate.net
| Analogue | R Group at 4-position | Synthetic Precursor | Alkylating Agent |
| Methyl 4-ethoxy-3-methoxybenzoate | Ethyl | Methyl 3-methoxy-4-hydroxybenzoate | Ethyl Iodide |
| Methyl 4-propoxy-3-methoxybenzoate | n-Propyl | Methyl 3-methoxy-4-hydroxybenzoate | n-Propyl Bromide |
| Methyl 4-butoxy-3-methoxybenzoate | n-Butyl | Methyl 3-methoxy-4-hydroxybenzoate | n-Butyl Bromide |
| Methyl 4-(cyclohexyloxy)-3-methoxybenzoate | Cyclohexyl | Methyl 3-methoxy-4-hydroxybenzoate | Cyclohexyl Bromide |
Fundamental Biochemical Interaction Studies Non Clinical/non Pharmacological Focus
Enzyme Substrate Recognition and Metabolism in Cell-Free or In Vitro Systems
The metabolic fate of xenobiotics, including compounds like Methyl 4-isopropoxy-3-methoxybenzoate, is a critical area of biochemical investigation. While direct studies on this specific compound are limited, the metabolism of structurally related methoxy- and ester-containing aromatic molecules provides a framework for understanding its potential enzymatic interactions.
Elucidation of Molecular Mechanisms within Metabolic Pathways
The metabolism of aromatic compounds is often initiated by cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases that catalyze the oxidation of a wide variety of substrates. nih.govmdpi.comwordpress.comresearchgate.netnih.gov For methoxy-substituted aromatic compounds, a primary metabolic route is O-demethylation. mdpi.com This reaction, catalyzed by CYP enzymes, involves the removal of a methyl group from a methoxy (B1213986) moiety, resulting in a hydroxyl group. In the case of this compound, it is plausible that either the 3-methoxy or the 4-isopropoxy group could be targeted by CYP enzymes.
Another significant metabolic pathway for ester-containing compounds is hydrolysis, catalyzed by esterases. nih.govresearchgate.netnih.govresearchgate.netacs.orgresearchgate.net These enzymes cleave the ester bond, yielding a carboxylic acid and an alcohol. nih.gov For this compound, esterase-mediated hydrolysis would result in the formation of 4-isopropoxy-3-methoxybenzoic acid and methanol (B129727). The rate and extent of this hydrolysis can be influenced by the steric and electronic properties of the substituents on the aromatic ring. nih.govzenodo.org
Kinetic Analysis of Enzyme-Substrate Interactions (Non-Therapeutic)
The kinetics of enzyme-substrate interactions provide quantitative measures of the efficiency and affinity of an enzyme for its substrate. While specific kinetic data for this compound are not available, studies on related benzoate (B1203000) esters can offer insights.
The enzymatic hydrolysis of a series of para-substituted nitrophenyl benzoate esters has been shown to be influenced by the electronic properties of the para-substituent. semanticscholar.org The rate of hydrolysis can be correlated with the Hammett constant of the substituent, indicating that electron-withdrawing groups can facilitate the reaction. semanticscholar.orgnih.gov This suggests that the electronic nature of the isopropoxy and methoxy groups on the aromatic ring of this compound would influence its susceptibility to enzymatic hydrolysis.
The kinetics of ester hydrolysis are often described by the Michaelis-Menten model, which relates the initial reaction rate to the substrate concentration. The key parameters, Michaelis constant (K_m) and maximum velocity (V_max), quantify the substrate concentration at which the reaction rate is half of V_max and the maximum rate of the reaction, respectively. For the hydrolysis of various esters by esterases, these parameters can vary significantly depending on the structure of the ester. researchgate.net
| Enzyme Class | Substrate Analog | Potential Kinetic Parameters | Significance |
| Esterase | para-substituted nitrophenyl benzoates | K_m, V_max | Indicates affinity and catalytic efficiency of hydrolysis. |
| Cytochrome P450 | Methoxy-substituted aromatic compounds | K_m, V_max, k_cat | Describes the efficiency of oxidative metabolism (e.g., O-demethylation). |
Interactions with Cellular Components and Biochemical Pathways
The interaction of small molecules with cellular macromolecules and signaling pathways is fundamental to understanding their biochemical effects.
Ligand Binding Studies with Proteins and Macromolecules for Structural Biology
While direct structural biology studies involving this compound are not available in the public domain, research on the binding of similar benzoate derivatives to proteins, particularly serum albumins, provides valuable analogous data. mdpi.comnih.govnih.gov Serum albumins are major transport proteins in the blood and their binding characteristics can influence the distribution and availability of small molecules.
Studies on the interaction of methyl benzoate derivatives with bovine serum albumin (BSA) have shown that these molecules can form stable complexes with binding constants in the order of 104 M-1. nih.gov The primary forces driving these interactions are often hydrogen bonding and van der Waals forces. researchgate.net The binding of these ligands can cause conformational changes in the protein, which can be monitored using spectroscopic techniques such as fluorescence and circular dichroism. mdpi.com
The specific substituents on the benzoic acid ring play a crucial role in determining the binding affinity. nih.gov For instance, the binding constants of substituted benzoic acids to BSA have been shown to correlate with the Hammett constants of the substituents, indicating the importance of electronic effects in the binding interaction. nih.gov
| Protein | Ligand Analog | Binding Constant (K_a) | Primary Interaction Forces |
| Bovine Serum Albumin (BSA) | Methyl o-methoxy p-methylaminobenzoate | ~104 M-1 | Hydrogen bonding, van der Waals forces |
| Bovine Serum Albumin (BSA) | Substituted Benzoic Acids | Variable, dependent on substituent | Electrostatic and hydrophobic interactions |
Mechanistic Investigations of Compound Modulation on Fundamental Signaling Pathways (e.g., Akt/NFκB pathway in cell lines, focusing on molecular events)
The Akt/NFκB signaling pathway is a crucial regulator of cell survival, proliferation, and inflammation. nih.govnih.gov Several small molecules containing the methoxybenzoic acid scaffold have been shown to modulate this pathway.
A notable example is 2-hydroxy-3-methoxybenzoic acid, which has been demonstrated to suppress mast cell-mediated allergic inflammatory responses by inhibiting the signaling pathways downstream of the high-affinity IgE receptor (FcεRI). nih.gov This inhibition involves the suppression of the phosphorylation of key signaling proteins, including Akt and components of the NF-κB pathway. nih.gov
Furthermore, the food additive sodium benzoate has been shown to activate NFκB and induce apoptosis in HCT116 cells. mdpi.com Studies on other small molecules have also highlighted the potential for inhibitors of the NF-κB activation pathway to have therapeutic applications. nih.govnih.govmdpi.com
Given the structural similarities, it is plausible that this compound could also interact with and modulate the Akt/NFκB pathway. Mechanistic studies in relevant cell lines would be necessary to investigate this possibility. Such studies would typically involve treating cells with the compound and then measuring the phosphorylation status of Akt and key NF-κB pathway proteins (e.g., IκBα, p65) using techniques like Western blotting.
| Compound | Cell Line | Pathway | Observed Effect |
| 2-Hydroxy-3-methoxybenzoic acid | RBL-2H3 (mast cell line) | FcεRI signaling (involving Akt/NF-κB) | Suppression of phosphorylation of Lyn, Syk, and Akt; inhibition of NF-κB nuclear translocation. nih.gov |
| 1,2-Benzenedicarboxylic acid, bis (2-methyl propyl) ester | Human Osteosarcoma (MG-63) cells | Akt/NF-κB/p53 | Downregulation of p-NF-κB and p-Akt. researchgate.net |
| Sodium Benzoate | HCT116 (colon cancer cells) | NFκB | Activation of NFκB. mdpi.com |
Future Research Directions and Emerging Methodologies
Application of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, offering powerful tools for the design and synthesis of novel molecules. rsc.orgchemicalbook.com For compounds like Methyl 4-isopropoxy-3-methoxybenzoate, these computational approaches can be applied in several key areas:
Retrosynthetic Analysis: AI-powered tools can analyze the structure of a target molecule and propose viable synthetic pathways by working backward from the final product to readily available starting materials. rsc.org This can significantly reduce the time and resources spent on designing and optimizing synthetic routes.
Forward Synthesis Prediction: Machine learning models, trained on vast datasets of chemical reactions, can predict the likely products, yields, and even potential side products of a given set of reactants and conditions. rsc.orgchemicalbook.com This predictive capability allows chemists to screen potential reactions in silico before committing to laboratory experiments.
Reaction Optimization: AI algorithms can be employed to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize waste. rsc.org This is particularly valuable for developing efficient and scalable syntheses of benzoate (B1203000) esters.
De Novo Molecular Design: By learning the relationships between molecular structure and desired properties, ML models can generate novel molecular structures with specific functionalities. This could lead to the design of new benzoate derivatives with tailored electronic, optical, or material properties.
The application of these AI and ML techniques is expected to accelerate the discovery and development of new benzoate esters with applications in diverse fields.
Development of Advanced Analytical Techniques for Comprehensive Characterization
A thorough understanding of the structure, purity, and properties of a chemical compound is paramount. While standard analytical techniques provide valuable information, the development of more advanced and hyphenated methods offers deeper insights into the nature of molecules like this compound. Future characterization efforts will likely rely on:
Hyphenated Spectroscopic Techniques: The coupling of separation techniques with powerful spectroscopic detectors provides a wealth of information from complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile compounds, providing both retention time data for separation and mass spectra for identification and structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC-MS is an indispensable tool, allowing for the separation of components in a mixture followed by their mass analysis.
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful combination allows for the direct acquisition of NMR spectra of separated compounds, providing detailed structural information without the need for offline isolation.
Multidimensional NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about the connectivity of atoms within a molecule, which is crucial for unambiguous structure determination.
These advanced techniques, often used in combination, will enable a more complete and accurate characterization of benzoate esters and their reaction products.
Exploration of Sustainable Synthesis and Green Chemistry Principles for Benzoate Esters
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes. For the synthesis of benzoate esters, future research will likely focus on:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives such as ionic liquids, deep eutectic solvents, or even water can significantly reduce the environmental footprint of a synthesis.
Development of Heterogeneous Catalysts: Solid acid catalysts, such as modified clays (B1170129) or zeolites, offer advantages over traditional homogeneous catalysts like sulfuric acid. mdpi.com They are often more easily separated from the reaction mixture, reusable, and can lead to cleaner reactions with fewer side products. mdpi.com
Biocatalysis: The use of enzymes, such as lipases, as catalysts for esterification reactions is a promising green alternative. nih.gov These reactions can often be performed under mild conditions with high selectivity, reducing energy consumption and by-product formation. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. This can contribute to more energy-efficient processes.
By embracing these green chemistry principles, the synthesis of benzoate esters can become more sustainable and economically viable.
Investigation of Novel Material Science Applications based on the Benzoate Scaffold (Non-Biological)
The rigid and versatile nature of the benzoate scaffold makes it an attractive building block for the development of new materials with interesting properties. Future research in this area could explore:
Liquid Crystals: Benzoate derivatives have been shown to be key components in liquid crystalline materials. By modifying the substituents on the benzene (B151609) ring, the liquid crystalline properties can be tuned for applications in displays and sensors.
Polymers: Benzoate moieties can be incorporated into polymer backbones or as side chains to influence the material's thermal stability, mechanical properties, and processability.
Metal-Organic Frameworks (MOFs): Benzoic acids and their esters can act as organic linkers in the construction of MOFs. chemicalbook.com These porous materials have potential applications in gas storage, separation, and catalysis. chemicalbook.com The specific functionality of the benzoate linker can be tailored to control the properties of the resulting MOF.
The exploration of these and other material science applications could lead to the development of new advanced materials based on the versatile benzoate scaffold.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 4-isopropoxy-3-methoxybenzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid using methanol under acid catalysis (e.g., H₂SO₄) or via nucleophilic substitution of a benzoyl chloride intermediate. Protecting group strategies (e.g., isopropoxy and methoxy groups) should be optimized to avoid side reactions. For example, triazine-based coupling reagents (as in ) or Mitsunobu conditions may enhance regioselectivity. Reaction monitoring via TLC or HPLC is critical to confirm intermediate formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can identify substituent patterns (e.g., isopropoxy methyl splits and methoxy integration).
- IR : Confirm ester carbonyl (~1700–1750 cm⁻¹) and ether C-O stretches (~1100–1250 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₁₂H₁₆O₄).
- Chromatography : HPLC purity analysis ensures >95% yield, as seen in similar benzoate derivatives ().
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Follow general guidelines for ester handling:
- Use fume hoods to avoid vapor inhalation.
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Store in airtight containers at room temperature, away from oxidizing agents (). No specific GHS hazards are reported, but treat as a potential irritant.
Advanced Research Questions
Q. How can X-ray crystallography resolve the crystal structure of this compound, and what software is recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL ( ) refines structural parameters (bond lengths, angles). Preprocess data with SHELXS/SHELXD for phase determination. Molecular graphics can be rendered using ORTEP-3 ( ) to visualize steric effects of the isopropoxy group. Ensure data resolution <1.0 Å for accurate torsion angle analysis.
Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?
- Methodological Answer : Cross-validate using:
- DFT Calculations : Optimize geometry with Gaussian or ORCA to predict NMR/IR spectra.
- Crystallographic Validation : Compare computed vs. experimental bond lengths (e.g., ester C=O distance ~1.21 Å).
- Dynamic Effects : Account for solvent interactions or conformational flexibility using MD simulations ().
Q. What strategies assess the hydrolytic stability of this compound under varying pH and temperature?
- Methodological Answer :
- Kinetic Studies : Monitor ester hydrolysis via HPLC at pH 2–12 and 25–60°C.
- Activation Energy : Calculate using Arrhenius plots from rate constants.
- Degradation Products : Identify via LC-MS (e.g., benzoic acid derivatives, as in ). Stabilizers like antioxidants may be tested for industrial analogs.
Q. What role does this compound serve in designing pharmacologically active molecules?
- Methodological Answer : The compound’s ester and ether groups make it a versatile intermediate for:
- Prodrug Synthesis : Ester hydrolysis can release active moieties (e.g., anti-inflammatory agents).
- Structure-Activity Relationship (SAR) Studies : Modify substituents to enhance bioavailability, as demonstrated in chromeno-oxazine derivatives ().
- Polymer Chemistry : Incorporate into biodegradable polymers for drug delivery systems ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
